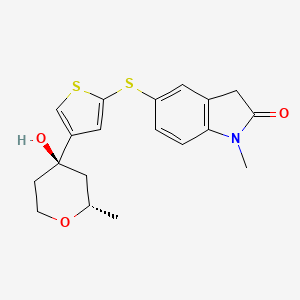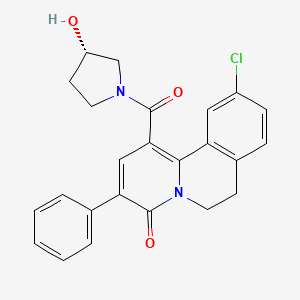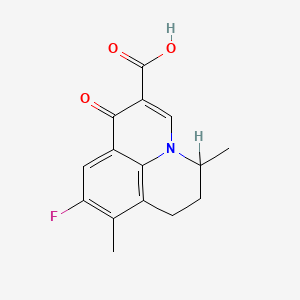
2'-Desoxiguanosina
Descripción general
Descripción
La desoxiguanosina es un nucleósido compuesto por la base nitrogenada purina guanina unida por su nitrógeno N9 al carbono C1 de la desoxirribosa. Es uno de los cuatro desoxirribonucleósidos que componen el ADN, desempeñando un papel crucial en el almacenamiento y la transmisión de la información genética .
Aplicaciones Científicas De Investigación
Deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Plays a role in studying DNA damage and repair mechanisms.
Medicine: Serves as a biomarker for oxidative stress and is involved in the development of anti-cancer drugs.
Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.
Mecanismo De Acción
La desoxiguanosina ejerce sus efectos principalmente a través de su incorporación al ADN. Puede sufrir daño oxidativo, formando 8-oxo-2'-desoxiguanosina, que es reconocida y reparada por enzimas específicas. Este daño oxidativo puede conducir a mutaciones si no se repara adecuadamente, contribuyendo a diversas enfermedades .
Objetivos moleculares y vías:
ADN polimerasa: Incorpora desoxiguanosina al ADN durante la replicación.
8-oxoguanina ADN glucosilasa (OGG1): Reconoce y escinde la guanina oxidada del ADN.
Especies reactivas del oxígeno (ROS): Inducen daño oxidativo a la desoxiguanosina.
Compuestos similares:
Guanosina: Estructura similar pero contiene ribosa en lugar de desoxirribosa.
Desoxiadenosina: Otro desoxirribonucleósido con adenina como base nitrogenada.
Desoxicitidina: Contiene citosina como base nitrogenada.
Singularidad: La desoxiguanosina es única debido a su susceptibilidad al daño oxidativo, lo que la convierte en un biomarcador valioso para el estrés oxidativo. Su papel en los mecanismos de reparación del ADN también la distingue de otros nucleósidos .
Análisis Bioquímico
Biochemical Properties
2’-Deoxyguanosine is involved in several biochemical reactions. It interacts with enzymes such as deoxyguanosine kinase, which phosphorylates it to form deoxyguanosine monophosphate (dGMP). This phosphorylation is essential for the incorporation of 2’-deoxyguanosine into DNA. Additionally, 2’-deoxyguanosine can be oxidized to form 8-hydroxy-2’-deoxyguanosine, a marker of oxidative DNA damage .
Cellular Effects
2’-Deoxyguanosine influences various cellular processes. It is a substrate for DNA polymerases during DNA replication. Oxidative damage to 2’-deoxyguanosine can lead to mutations and genomic instability, which are associated with cancer and aging . The compound also affects cell signaling pathways and gene expression by modulating the levels of oxidative stress markers .
Molecular Mechanism
At the molecular level, 2’-deoxyguanosine exerts its effects through interactions with DNA polymerases and other enzymes involved in DNA synthesis and repair. It can be incorporated into DNA during replication, and its oxidized form, 8-hydroxy-2’-deoxyguanosine, can cause G:C to T:A transversions, leading to mutations . The compound also participates in base excision repair pathways to correct oxidative DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2’-deoxyguanosine are critical factors. Over time, 2’-deoxyguanosine can undergo oxidative damage, forming 8-hydroxy-2’-deoxyguanosine. This oxidative damage can be measured to assess the extent of DNA damage and repair mechanisms . Long-term studies have shown that oxidative stress can lead to significant changes in cellular function and genomic stability .
Dosage Effects in Animal Models
The effects of 2’-deoxyguanosine vary with different dosages in animal models. At low doses, it is incorporated into DNA without causing significant damage. At high doses, oxidative damage to 2’-deoxyguanosine can lead to increased mutations and genomic instability . Toxic effects, such as apoptosis and mitochondrial dysfunction, have been observed at high concentrations .
Metabolic Pathways
2’-Deoxyguanosine is involved in several metabolic pathways. It can be phosphorylated by deoxyguanosine kinase to form dGMP, which is further phosphorylated to form deoxyguanosine diphosphate (dGDP) and deoxyguanosine triphosphate (dGTP). These phosphorylated forms are essential for DNA synthesis and repair . Additionally, 2’-deoxyguanosine can be degraded to form guanine and deoxyribose .
Transport and Distribution
Within cells, 2’-deoxyguanosine is transported and distributed by nucleoside transporters. These transporters facilitate the uptake of 2’-deoxyguanosine into cells, where it can be phosphorylated and incorporated into DNA . The distribution of 2’-deoxyguanosine within tissues depends on the expression levels of these transporters and the metabolic demand for nucleotides .
Subcellular Localization
2’-Deoxyguanosine is primarily localized in the nucleus, where it is incorporated into DNA during replication and repair. It can also be found in the cytoplasm, where it is phosphorylated by deoxyguanosine kinase . The subcellular localization of 2’-deoxyguanosine is crucial for its role in maintaining genomic stability and cellular function.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La desoxiguanosina se puede sintetizar mediante métodos enzimáticos. Un enfoque eficiente implica una reacción en cascada de una sola olla que utiliza timidin fosforilasa de Escherichia coli y purina nucleósido fosforilasa de Brevibacterium acetylicum. Este método emplea timidina y guanina como sustratos, produciendo desoxiguanosina con alta eficiencia .
Métodos de producción industrial: La producción industrial de desoxiguanosina a menudo utiliza procesos biocatalíticos debido a su mayor economía atómica y su menor impacto ambiental en comparación con la síntesis química tradicional. El uso de enzimas diseñadas en catálisis de células completas ha mostrado resultados prometedores en el logro de altos rendimientos y tasas de conversión .
Análisis De Reacciones Químicas
Tipos de reacciones: La desoxiguanosina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es la oxidación de Fenton de hierro, que en el tampón de bicarbonato fisiológico produce productos como la 8-oxo-2'-desoxiguanosina y la espiroiminodihiantoína .
Reactivos y condiciones comunes:
Oxidación: Reactivo de Fenton de hierro en tampón de bicarbonato.
Reducción: Borohidruro de sodio en solución acuosa.
Sustitución: Halogenación utilizando N-bromosuccinimida en un disolvente orgánico.
Principales productos:
Oxidación: 8-oxo-2'-desoxiguanosina, espiroiminodihiantoína.
Reducción: Derivados de desoxiguanosina con grupos funcionales reducidos.
Sustitución: Compuestos de desoxiguanosina halogenados.
4. Aplicaciones en investigación científica
La desoxiguanosina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de varios análogos de nucleósidos.
Biología: Desempeña un papel en el estudio de los mecanismos de daño y reparación del ADN.
Industria: Se utiliza en la producción de productos farmacéuticos y reactivos de diagnóstico.
Comparación Con Compuestos Similares
Guanosine: Similar structure but contains ribose instead of deoxyribose.
Deoxyadenosine: Another deoxyribonucleoside with adenine as the nucleobase.
Deoxycytidine: Contains cytosine as the nucleobase.
Uniqueness: Deoxyguanosine is unique due to its susceptibility to oxidative damage, making it a valuable biomarker for oxidative stress. Its role in DNA repair mechanisms also distinguishes it from other nucleosides .
Propiedades
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGVTZYEHREMT-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883626 | |
| Record name | Guanosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
961-07-9, 38559-49-8 | |
| Record name | Deoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyguanosine-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine, 2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyguanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9481N71RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of dG is C10H13N5O4, and its molecular weight is 267.24 g/mol.
A: Yes, dG can be characterized by various spectroscopic techniques, including UV-Vis spectrophotometry, NMR (1H and 13C), and mass spectrometry. For example, mass spectrometry analysis and NMR measurements were used to characterize the two 4R and 4S diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine, major oxidation products of dG. []
A: dG is relatively stable under physiological conditions, but it can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). []
A: Singlet oxygen reacts with dG primarily through a type II photosensitization mechanism, forming the two diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine as the major products. [, ]
A: DEB reacts with dG to form several pairs of diastereomeric adducts, including N-(2-hydroxy-1-oxiranylethyl)-2'-deoxyguanosine, 7,8-dihydroxy-3-(2-deoxy-beta-d-erythro-pentofuranosyl)-3,5,6,7,8,9-hexahydro-1,3-diazepino[1,2-a]purin-11(11H)one, 1-(2-hydroxy-2-oxiranylethyl)-2'-deoxyguanosine, 1-[3-chloro-2-hydroxy-1-(hydroxymethyl)propyl]-2'-deoxyguanosine, and 4,8-dihydroxy-1-(2-deoxy-beta-d-erythro-pentofuranosyl)-9-hydroxymethyl-6,7,8,9-tetrahydro-1H-pyrimido[2,1-b]purinium ion. []
A: Acetaldehyde, a metabolite of ethanol, can react with dG to form N2-ethyl-dG adducts. These adducts have been detected in the DNA of alcoholic patients, suggesting their potential role in alcohol-related carcinogenesis. []
A: This reaction generates 1,N(2)-etheno-2'-deoxyguanosine, a mutagenic DNA lesion. This finding links a primary product of lipid peroxidation to a mutagenic DNA lesion detected in human tissues. []
A: Nitrous acid can react with dG to form 2'-deoxyoxanosine. This reaction proceeds through a diazoate intermediate and is influenced by factors like pH and temperature. []
A: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the formation of sugar radicals in a hydrated one-electron oxidized dG system. [] Additionally, PM3 calculations have been used to examine the interaction of chlorpromazine with 2'-deoxyguanosine-5'-monophosphate (dGMP). []
A: Conformational searches, combining molecular dynamics simulations and quantum mechanics calculations, have been used to study the relative populations of different tautomeric forms of the 2'-deoxyguanosine-5-fluorouridine mismatch. This helps in understanding the higher probability of this mismatch, which has implications in transcriptional studies. []
A: Various analytical techniques are employed, including HPLC with electrochemical detection (HPLC-EC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ]
A: Isotope dilution mass spectrometry, using isotopically labeled internal standards, improves the accuracy of dG and its adduct quantification. [, ]
A: Oxidative damage to dG, particularly the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), is implicated in mutagenesis, carcinogenesis, and aging. []
A: 8-oxodG can mispair with adenine during DNA replication, leading to G:C to T:A transversions, a common mutation observed in various cancers. []
A: Yes, cells possess DNA repair pathways, such as base excision repair, to remove 8-oxodG and other damaged bases from DNA. []
A: The formation of dG adducts, such as those derived from acrolein, is linked to multistage carcinogenesis processes. []
A: Urinary 8-OHdG is a biomarker of oxidative stress and has been studied in various diseases, including porphyria, cancer, and hemodialysis. [, ]
A: 2'-Deoxyguanosine treatment is used to deplete lymphocytes in donor embryonic thymus before transplantation into nude mice, providing a model to study T-cell development. []
A: DNA tetrahedra containing dG-based intrastrand cross-links have been explored as potential drug delivery platforms, with controlled disassembly triggered by DNA repair proteins like hAGT. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


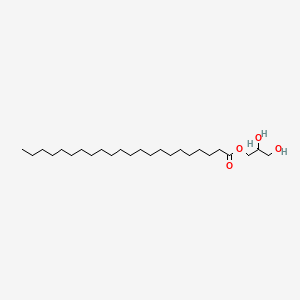
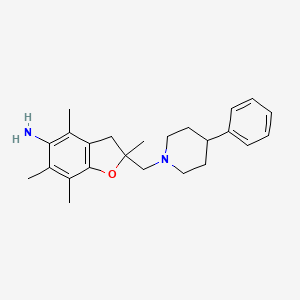


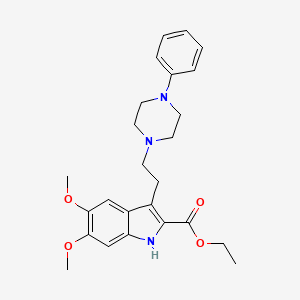
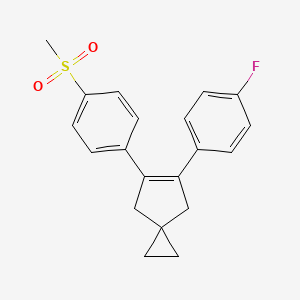
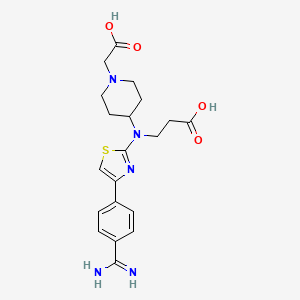

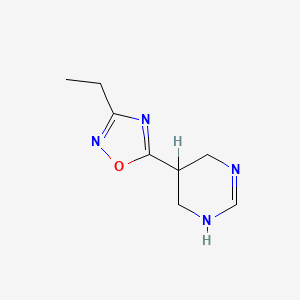
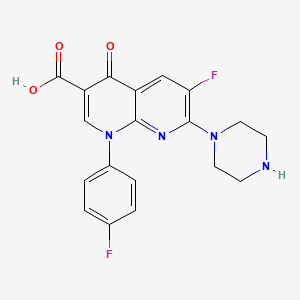
![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)
